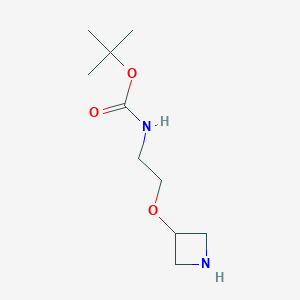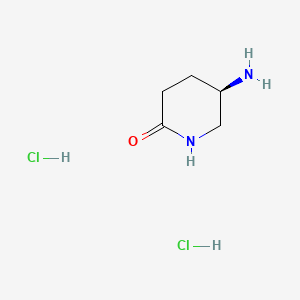![molecular formula C9H13IO3 B13463440 Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(iodomethyl)-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound that features a unique structure with an iodomethyl group and an oxabicycloheptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a [4 + 2] cycloaddition reaction, which is catalyzed by organocatalysts under mild conditions.
Introduction of the iodomethyl group: This step involves the iodination of a suitable precursor, often using reagents such as iodine and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is unique due to the presence of the iodomethyl group and the oxabicycloheptane ring system. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H13IO3 |
|---|---|
Poids moléculaire |
296.10 g/mol |
Nom IUPAC |
methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 |
Clé InChI |
LKEPGLHNBRSVFZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(C1)(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
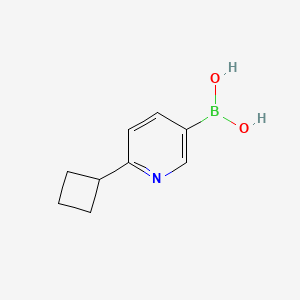
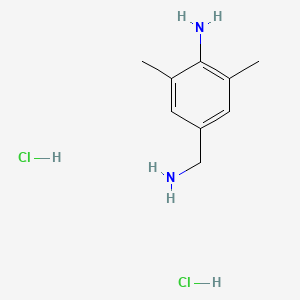
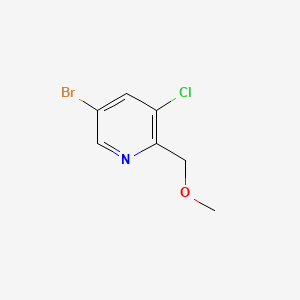
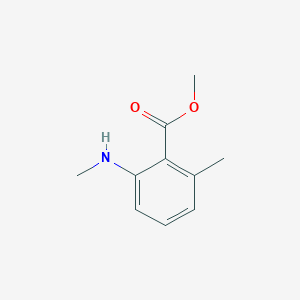

![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
